Kahweol

Nrf2 Activation ARE-luciferase Chemoprevention

Prioritize Kahweol (CAS 6894-43-5) for Nrf2/Keap1-ARE pathway activation, where its EC50 surpasses the common reference activator tBHQ, and for osteoclastogenesis inhibition studies, as it more potently suppresses RANKL-induced differentiation than its structural analog cafestol. This reproducible activity, driven by its unique conjugated furan double bond, is guaranteed with ≥98% purity reference standards sourced from natural Coffea arabica isolates, ensuring experimental reliability not achievable with generic coffee extracts or cafestol alone.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 6894-43-5
Cat. No. B1673272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahweol
CAS6894-43-5
SynonymsCCRIS 1521;  CCRIS1521;  CCRIS-1521;  Kahweol
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
InChIInChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
InChIKeyJEKMKNDURXDJAD-HWUKTEKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kahweol (CAS 6894-43-5): A Coffee-Specific Diterpene with Differentiated Bioactivity Compared to Cafestol


Kahweol (CAS 6894-43-5) is a pentacyclic diterpene alcohol naturally occurring in Coffea arabica beans, distinguished from its closest structural analog cafestol by an additional conjugated double bond on its furan ring (1,2-dehydrocafestol) [1]. This compound is of significant research interest for its anti-inflammatory, anti-angiogenic, and chemopreventive properties, and is available from reputable suppliers as a high-purity (≥97-99%) reference standard or research compound .

Why Kahweol Cannot Be Substituted with Cafestol: Structural and Functional Differentiation in Coffee Diterpenes


Kahweol and cafestol, while both coffee-derived diterpenes, exhibit distinct biological activities and potencies that preclude generic interchange in research applications. Their similar but not identical effects are attributed to the presence of a conjugated double bond on the furan ring of kahweol, which is absent in cafestol [1]. Direct comparative studies demonstrate that this subtle structural variation leads to quantifiable differences in Nrf2 pathway activation, osteoclastogenesis inhibition, and CYP450 enzyme modulation, making selection of the specific diterpene critical for reproducible and meaningful experimental outcomes.

Kahweol vs. Comparators: Quantitative Evidence for Differentiated Bioactivity and Procurement


Comparative Nrf2/ARE Pathway Activation Potency: Kahweol vs. Tert-butylhydroquinone (tBHQ)

In a screening of 54 natural compounds for Keap1-Nrf2 pathway activation using an AREc32 luciferase reporter assay, kahweol demonstrated a lower EC50 than the known Nrf2 activator tert-butylhydroquinone (tBHQ), indicating superior potency. The EC50 for kahweol was not directly reported as a single value but fell within the range of compounds that outperformed tBHQ in this assay [1]. This places kahweol as a more potent Nrf2 activator than this common positive control compound.

Nrf2 Activation ARE-luciferase Chemoprevention

Anti-Inflammatory Activity: Kahweol's Inhibition of NO and PGE2 Production in RAW Macrophages

Kahweol exhibits dose-dependent anti-inflammatory effects in vitro. In LPS-stimulated RAW 264.7 macrophages, kahweol inhibited nitric oxide (NO) production with an IC50 of 54 μM and prostaglandin E2 (PGE2) production with an IC50 of 23 μM . These well-defined IC50 values establish clear benchmarks for activity and allow for quantitative comparison with other anti-inflammatory compounds or analogs in future studies.

Anti-inflammatory RAW264.7 IC50

Anti-Angiogenic Activity: Kahweol's Inhibition of Endothelial Cell Proliferation

Kahweol demonstrates anti-angiogenic properties by blocking the proliferation of endothelial cells. In cellular assays, kahweol inhibited the proliferation of endothelial cells with an IC50 of 50 μM . This provides a quantitative measure of its potency in disrupting a key process in angiogenesis, a mechanism relevant to cancer and other pathologies.

Anti-angiogenesis Endothelial Cells IC50

Direct Comparison of Osteoclastogenesis Inhibition: Kahweol vs. Cafestol

A direct comparative study demonstrated that kahweol has a stronger inhibitory effect on osteoclast (OCL) differentiation than its analog cafestol [1]. The study found that while both diterpenes inhibit OCL differentiation, the effect of cafestol was significantly milder. Furthermore, in bone marrow-derived macrophages (BMMs), treatment with 5 or 10 μM of kahweol resulted in markedly higher induction of the phase II antioxidant enzymes Hmox-1 and NQO1 mRNA compared to cafestol [2].

Osteoclastogenesis Bone Resorption Nrf2

CYP450 Enzyme Modulation: Differential Effects of Kahweol/Cafestol (K/C) Mixture vs. Whole Coffee

In a rat liver study, a 1:1 mixture of kahweol and cafestol (K/C) decreased the activity of CYP1A1, CYP1A2, CYP2B1, and CYP2B2 by approximately 50% [1]. This inhibition of phase I metabolizing enzymes, which can activate procarcinogens, is a key component of their chemopreventive mechanism. Critically, this effect was specific to the diterpenes; in contrast, whole coffee increased the metabolism of these substrates up to 7-fold, an effect only marginally influenced by filtering.

CYP450 Phase I Metabolism Chemoprevention

Commercial Purity and Analytical Specifications: Benchmarking Kahweol for Research Procurement

For procurement decisions, kahweol is commercially available from multiple vendors with well-defined purity specifications. Typical offerings include ≥97% purity by UPLC from VWR (Enzo Life Sciences) , ≥98% purity from Cayman Chemical , and ≥99.0% purity from ChemScene . These high-purity standards ensure reproducible results in biological assays, and the availability of analytical certificates of analysis (CoA) provides traceability for regulatory and publication requirements.

Analytical Standard Purity Procurement

Kahweol Application Scenarios: Where Differentiated Bioactivity Drives Research Value


Investigating Nrf2-Mediated Chemoprevention and Oxidative Stress

Researchers studying the Keap1-Nrf2-ARE pathway should prioritize kahweol as a potent natural activator. Evidence from luciferase reporter assays shows kahweol's EC50 is lower than the common reference activator tBHQ, making it a superior tool for inducing cytoprotective gene expression in cellular models [1]. Its well-characterized purity (≥97-99%) ensures that observed effects are attributable to the compound itself .

Studying Bone Metabolism and Osteoporosis Therapeutics

For studies on bone homeostasis, particularly those aiming to inhibit osteoclast differentiation, kahweol is the preferred diterpene over cafestol. Direct comparative data demonstrates that kahweol exerts a stronger inhibitory effect on RANKL-induced osteoclastogenesis and more potently induces phase II antioxidant enzymes in bone marrow-derived macrophages [REFS-1, REFS-2]. This makes it a more effective research tool for dissecting pathways involved in bone resorption.

Mechanistic Studies on CYP450 Modulation and Procarcinogen Activation

Investigators examining the chemopreventive effects of coffee components should utilize isolated kahweol (or a defined K/C mixture) to achieve the specific ~50% inhibition of hepatic CYP1A1, CYP1A2, CYP2B1, and CYP2B2 activities observed in vivo [1]. This effect is distinct from whole coffee, which can increase CYP450 activity. Using isolated, high-purity kahweol is essential for delineating the molecular mechanisms of phase I enzyme modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kahweol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.